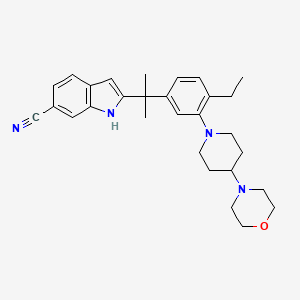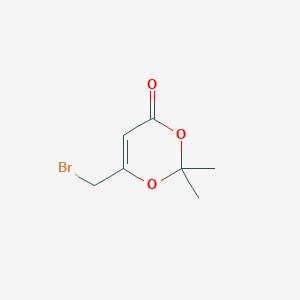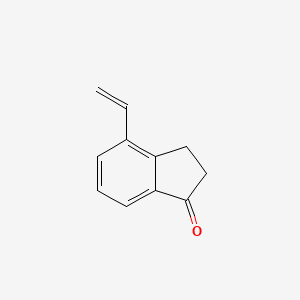
4-ethenyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the fourth position. This compound is of interest due to its unique structure, which combines the properties of both vinyl and indanone moieties, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Vinyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is often purified using distillation or crystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylindan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Vinylindan-1-one.
Reduction: 4-Vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 4-Bromo-2,3-dihydro-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
4-Vinyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Vinyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the vinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a vinyl group, resulting in different chemical and physical properties.
4-Ethyl-2,3-dihydro-1H-inden-1-one: Similar to 4-vinyl-2,3-dihydro-1H-inden-1-one but with an ethyl group, affecting its reactivity and applications.
Uniqueness
4-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse functionalities .
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
4-ethenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2 |
InChI-Schlüssel |
GWKVIYFLLRFUEU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2CCC(=O)C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


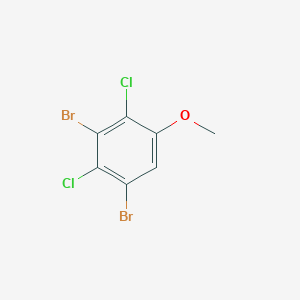



![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)

![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
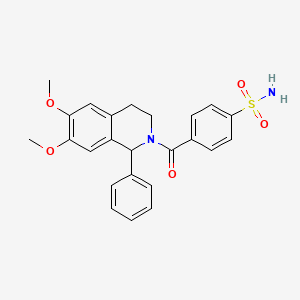
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
